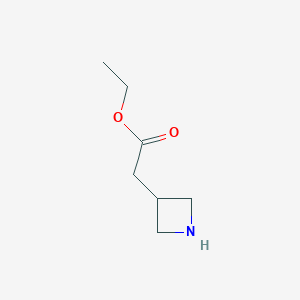

Ethyl 2-(azetidin-3-yl)acetate

CAS No.:

Cat. No.: VC14427728

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | ethyl 2-(azetidin-3-yl)acetate |

| Standard InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |

| Standard InChI Key | SWLOGUOQYIIALV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CNC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(azetidin-3-yl)acetate features an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with an acetoxyethyl group. The IUPAC name, ethyl 2-(azetidin-3-yl)acetate, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Canonical SMILES | CCOC(=O)CC1CNC1 |

| InChI Key | SWLOGUOQYIIALV-UHFFFAOYSA-N |

| PubChem CID | 54328202 |

The compact azetidine ring introduces significant ring strain, which influences both reactivity and potential interactions in biological systems .

Synthesis Methods and Optimization

Acylation of Azetidine Derivatives

A common route involves the acylation of 3-azetidinone with ethyl acetate under basic conditions. For example, reacting 3-azetidinone with ethyl chloroacetate in the presence of potassium carbonate () or sodium hydride () yields ethyl 2-(azetidin-3-yl)acetate via nucleophilic substitution. The reaction mechanism proceeds through deprotonation of the azetidine nitrogen, followed by attack on the electrophilic carbon of ethyl chloroacetate.

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation of 3-azetidinone | Ethyl chloroacetate, , THF, reflux | ~60–70 | |

| Nucleophilic substitution | Azetidine, ethyl chloroacetate, , DMF | ~50–65 |

Biological Activity and Mechanistic Insights

Anticancer Applications

The azetidine ring’s ability to intercalate into DNA or inhibit topoisomerases has spurred interest in anticancer applications. Molecular docking studies suggest that ethyl 2-(azetidin-3-yl)acetate may bind to the ATP-binding pocket of kinases, though experimental validation is pending.

Derivatives and Functionalization

Salt Formation

Ethyl 2-(azetidin-3-yl)acetate forms stable salts with sulfonic acids. For example, reaction with 4-methylbenzenesulfonic acid produces ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid (, MW 315.38 g/mol), which enhances solubility for formulation purposes.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. Treatment with hydrogen chloride () in methanol generates ethyl 2-(3-aminopropyl)acetate, a precursor for polyamide synthesis.

Applications in Medicinal Chemistry

Building Block for Drug Discovery

The compound serves as a versatile intermediate in synthesizing kinase inhibitors and GPCR modulators. For instance, coupling with chromene derivatives (e.g., 2-(4-iodophenyl)-4-methyl-6-hydroxychromene) yields hybrid molecules with enhanced bioavailability .

Prodrug Development

Esterase-mediated hydrolysis of the ethyl ester group releases 2-(azetidin-3-yl)acetic acid, a potential prodrug strategy for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume